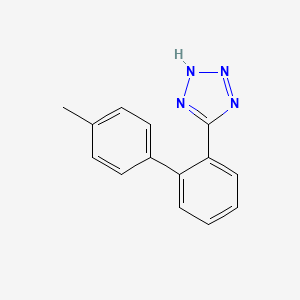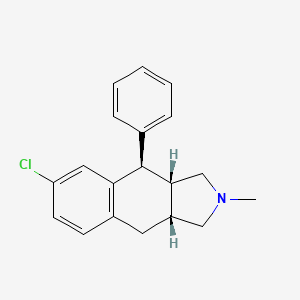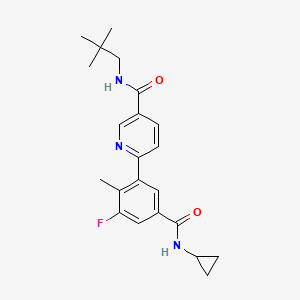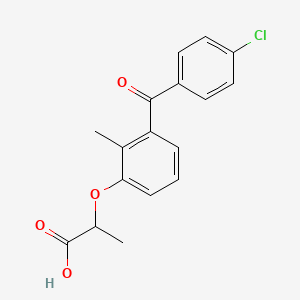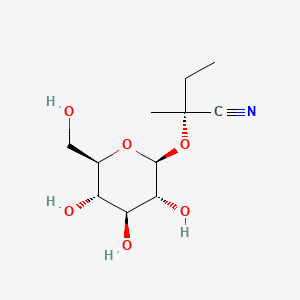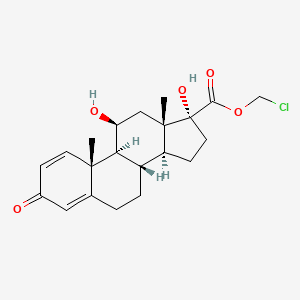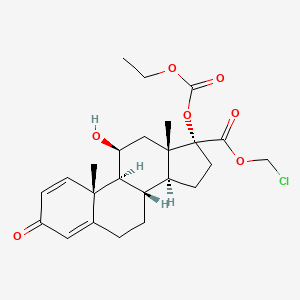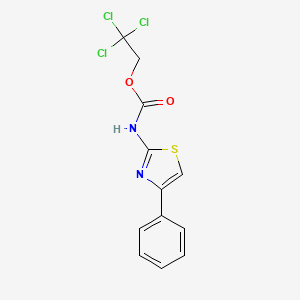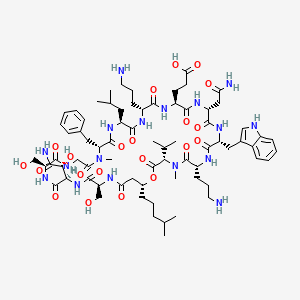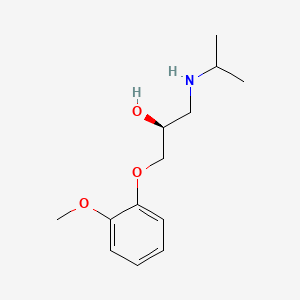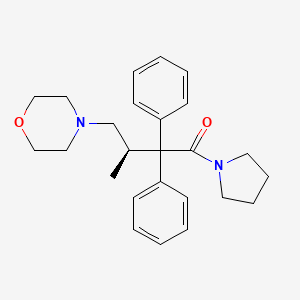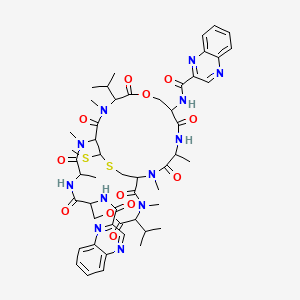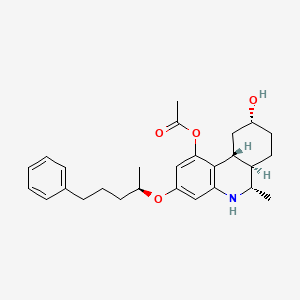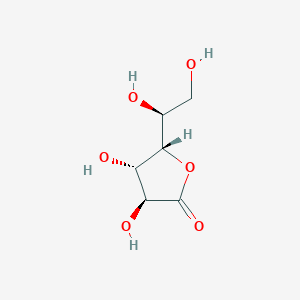
L-Glucono-gamma-lactone
Übersicht
Beschreibung
L-Glucono-gamma-lactone is a naturally occurring compound that is widely used in the food industry as a sequestrant, acidifier, curing agent, pickling agent, and leavening agent . It is a white crystalline powder that is soluble in water and has a slightly sweet taste. This compound is an oxidized derivative of glucose and plays a significant role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Glucono-gamma-lactone can be synthesized through the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase . This process involves the conversion of glucose to gluconic acid, which subsequently cyclizes to form this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced by the fermentation of glucose using specific strains of microorganisms. The fermentation process is carefully controlled to optimize yield and purity. The resulting product is then purified through crystallization and other separation techniques to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
L-Glucono-gamma-lactone undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. One of the key reactions is its hydrolysis to gluconic acid in the presence of water .
Common Reagents and Conditions
Oxidation: The aerobic oxidation of glucose using glucose oxidase.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Hydrolysis: Hydrolysis occurs readily in aqueous solutions, converting this compound to gluconic acid.
Major Products Formed
Gluconic Acid: Formed through the hydrolysis of this compound.
Hydrogen Peroxide: Generated as a byproduct during the oxidation of glucose.
Wissenschaftliche Forschungsanwendungen
L-Glucono-gamma-lactone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Plays a role in the biosynthesis of ascorbic acid (vitamin C) in certain organisms.
Medicine: Investigated for its potential use in drug formulations and as a stabilizing agent.
Wirkmechanismus
L-Glucono-gamma-lactone exerts its effects through its ability to hydrolyze to gluconic acid, which can then participate in various biochemical pathways. In the biosynthesis of ascorbic acid, this compound is converted to L-gulono-gamma-lactone, which is then oxidized to ascorbic acid by the enzyme L-gulono-gamma-lactone oxidase . This pathway is crucial for the production of vitamin C in certain organisms.
Vergleich Mit ähnlichen Verbindungen
L-Glucono-gamma-lactone is similar to other lactones such as glucono-delta-lactone and L-gulono-gamma-lactone. it is unique in its specific applications and properties:
Glucono-delta-lactone: Also used as a food additive and acidifier, but has different solubility and reactivity properties.
L-gulono-gamma-lactone: Involved in the biosynthesis of ascorbic acid, similar to this compound, but with distinct enzymatic pathways.
By understanding the unique properties and applications of this compound, researchers and industry professionals can better utilize this compound in various fields.
Eigenschaften
IUPAC Name |
(3S,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-FCAWWPLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]1[C@H]([C@@H](C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74464-44-1 | |
| Record name | L-Glucono-gamma-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074464441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-GLUCONO-.GAMMA.-LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B127M65W5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


